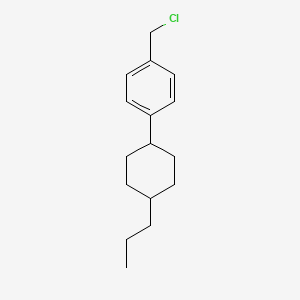
1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chloromethyl group and a propylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 4-(4-propylcyclohexyl)chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: 1-(Hydroxymethyl)-4-(4-propylcyclohexyl)benzene, 1-(Aminomethyl)-4-(4-propylcyclohexyl)benzene.
Oxidation: 1-(Carboxymethyl)-4-(4-propylcyclohexyl)benzene.
Reduction: 1-Methyl-4-(4-propylcyclohexyl)benzene.
科学的研究の応用
1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic hydrocarbons with biological molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to potential biological effects. The propylcyclohexyl group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
- 1-(Chloromethyl)-4-(4-methylcyclohexyl)benzene
- 1-(Chloromethyl)-4-(4-ethylcyclohexyl)benzene
- 1-(Chloromethyl)-4-(4-butylcyclohexyl)benzene
Comparison: 1-(Chloromethyl)-4-(4-propylcyclohexyl)benzene is unique due to the presence of the propylcyclohexyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and butyl analogs. These differences can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C16H23Cl |
|---|---|
分子量 |
250.80 g/mol |
IUPAC名 |
1-(chloromethyl)-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C16H23Cl/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6-7,10-11,13,15H,2-5,8-9,12H2,1H3 |
InChIキー |
URVRNMKFCPQSSN-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















